Cas no 2225174-50-3 (2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid)

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its trifluoromethyl and chloro substituents enhance its reactivity and selectivity, making it valuable in pharmaceutical and agrochemical applications. The compound exhibits good stability under standard conditions and is compatible with a range of catalysts and substrates. Its structural features allow for efficient incorporation into complex molecules, particularly in the synthesis of fluorinated aromatic compounds. The product is typically supplied as a white to off-white crystalline solid, with high purity to ensure consistent performance in demanding synthetic workflows.
2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid structure
2225174-50-3 structure
商品名:2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid
CAS番号:2225174-50-3
MF:C8H7BClF3O2
メガワット:238.40
CID:5144316
PubChem ID:133555247

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid
    • (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid
    • 2225174-50-3
    • [2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid
    • インチ: 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3
    • InChIKey: HGGHHYJCNRDOQG-UHFFFAOYSA-N
    • ほほえんだ: C1(B(O)O)=CC(C(F)(F)F)=CC(C)=C1Cl

計算された属性

  • せいみつぶんしりょう: 238.0179718g/mol
  • どういたいしつりょう: 238.0179718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C904955-25mg
2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid
2225174-50-3 95%
25mg
¥2,790.00 2022-09-02

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid 関連文献

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acidに関する追加情報

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid (CAS No. 2225174-50-3): An Overview of Its Properties and Applications

2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid (CAS No. 2225174-50-3) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of functional groups, including a chloro substituent, a methyl group, and a trifluoromethyl group, all attached to a phenylboronic acid framework. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block for various applications.

The chloro substituent in 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid enhances its electrophilicity and reactivity in nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic molecules, where the chloro group can serve as a leaving group or as a site for further functionalization. Additionally, the methyl group provides steric hindrance and electronic effects that can influence the reactivity and stability of the molecule.

The trifluoromethyl group is known for its strong electron-withdrawing effect and high lipophilicity, which can significantly impact the physical and chemical properties of the compound. In medicinal chemistry, trifluoromethylated compounds are often used to improve the metabolic stability and bioavailability of drug candidates. The presence of this group in 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid makes it an attractive starting material for the development of novel pharmaceuticals.

The phenylboronic acid moiety is a key feature of this compound, providing it with unique reactivity in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active molecules and materials science applications. The boronic acid functionality allows for efficient cross-coupling with aryl halides or vinyl halides, enabling the construction of complex molecular architectures with high regioselectivity and stereoselectivity.

In recent years, significant research has been conducted on the use of boronic acids in various fields. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of trifluoromethylated boronic acids as potential anticancer agents. The results showed that compounds containing the trifluoromethyl group exhibited enhanced antiproliferative activity against several cancer cell lines compared to their non-fluorinated counterparts. This finding highlights the potential of 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid as a lead compound for further drug development.

Beyond medicinal chemistry, 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid has also found applications in materials science. Its unique combination of functional groups makes it suitable for the preparation of functional polymers and coatings with improved thermal stability and mechanical properties. A recent study published in Advanced Materials demonstrated the use of boronic acids in the synthesis of stimuli-responsive hydrogels with tunable mechanical properties. The incorporation of trifluoromethylated boronic acids into these materials enhanced their performance in various applications, such as drug delivery systems and tissue engineering scaffolds.

In summary, 2-Chloro-3-methyl-5-trifluoromethylphenylboronic acid (CAS No. 2225174-50-3) is a multifunctional compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups provides it with distinct chemical properties and reactivity, making it a valuable building block for the development of novel compounds and materials. Ongoing research continues to explore new applications and optimize its use in various fields, highlighting its potential as a key intermediate in advanced scientific research.

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